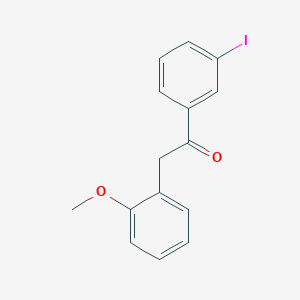

3'-Iodo-2-(2-methoxyphenyl)acetophenone

Description

3'-Iodo-2-(2-methoxyphenyl)acetophenone is a halogenated acetophenone derivative characterized by a methoxy group at the 2-position of one phenyl ring and an iodine atom at the 3'-position of the acetophenone core. This compound belongs to a class of structurally diverse acetophenones, which are widely studied for their biological activities and synthetic utility. Acetophenones are aromatic ketones with a phenyl group attached to a carbonyl carbon, and their derivatives often exhibit enhanced reactivity or bioactivity due to substituent effects .

Such modifications are critical in drug discovery, agrochemical development, and materials science .

Properties

IUPAC Name |

1-(3-iodophenyl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-8-3-2-5-12(15)10-14(17)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFQFJFCFBZXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642354 | |

| Record name | 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-91-3 | |

| Record name | 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Iodo-2-(2-methoxyphenyl)acetophenone typically involves the iodination of 2-(2-methoxyphenyl)acetophenone. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3’-Iodo-2-(2-methoxyphenyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the methoxy group would produce an aldehyde or carboxylic acid .

Scientific Research Applications

3’-Iodo-2-(2-methoxyphenyl)acetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3’-Iodo-2-(2-methoxyphenyl)acetophenone involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3'-Iodo-2-(2-methoxyphenyl)acetophenone, highlighting substituent variations and their impacts:

*Molecular weight inferred from structural similarity; †Approximate value based on formula C15H11F3O2.

Key Observations:

Methoxy: Improves solubility and modulates electronic properties, favoring interactions in biological systems (e.g., enzyme binding) . Fluoro/Cyano: Fluorine increases metabolic stability, while cyano groups enable click chemistry or hydrogen bonding .

Biological Activities: Halogenated acetophenones (e.g., iodo, fluoro) are precursors to thiazoles and oximes with antifungal, antibacterial, or receptor antagonist activities . Methoxy-substituted derivatives are linked to eco-friendly pesticide development due to their insect-repellent properties .

Synthetic Utility: 2'-Iodoacetophenone (simpler analogue) is reduced to 1-phenylethanol in 68% yield under standard conditions, whereas ketones with bulky substituents (e.g., 3'-iodo) may exhibit slower reduction kinetics .

Physicochemical and Economic Considerations

- Solubility and Stability: The methoxy group in this compound likely improves solubility in polar solvents compared to non-substituted iodoacetophenones. However, iodine’s polarizability may increase lipophilicity, favoring membrane permeability in biological systems .

- Commercial Viability: this compound is listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in large-scale synthesis or niche applications . In contrast, 2'-Iodoacetophenone remains widely available, reflecting its broader utility .

Biological Activity

3'-Iodo-2-(2-methoxyphenyl)acetophenone, a compound with the chemical formula C15H13IO2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields such as pharmacology and toxicology.

- Chemical Name: this compound

- CAS Number: 898784-91-3

- Molecular Weight: 320.17 g/mol

- Linear Formula: C15H13IO2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure contributes to its interaction with biological systems, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or proteins involved in critical cellular pathways. This interaction can lead to apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Anticancer Activity

In vitro studies suggest that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Its iodo-substituent enhances its reactivity, potentially increasing its efficacy as an anticancer agent.

Research Findings and Case Studies

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study: Anticancer Properties

Another pivotal study focused on the compound's effects on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. This underscores the compound's promise in cancer therapeutics, particularly for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.